REACTION_SMILES
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[BH4-:30].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]2[CH2:10][C:11](=[O:20])[NH:12][CH2:13][CH:14]2[C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:6][cH:7][cH:8]1.[CH3:26][O+:27]([CH3:28])[CH3:29].[CH3:32][CH2:33][OH:34].[F:21][B-:22]([F:23])([F:24])[F:25].[Na+:31]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH:14]2[C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CNC(=O)CC1c1cccc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O+](C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CNCCC1c1cccc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |